Etiocholanolone glucuronide

Catalog No.
S585803
CAS No.
3602-09-3
M.F
C25H38O8
M. Wt
466.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Etiocholanolone glucuronide

CAS Number

3602-09-3

Product Name

Etiocholanolone glucuronide

IUPAC Name

(2S,3S,4S,5R,6R)-6-[[(3R,5R,8R,9S,10S,13S,14S)-10,13-dimethyl-17-oxo-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

Molecular Formula

C25H38O8

Molecular Weight

466.6 g/mol

InChI

InChI=1S/C25H38O8/c1-24-9-7-13(32-23-20(29)18(27)19(28)21(33-23)22(30)31)11-12(24)3-4-14-15-5-6-17(26)25(15,2)10-8-16(14)24/h12-16,18-21,23,27-29H,3-11H2,1-2H3,(H,30,31)/t12-,13-,14+,15+,16+,18+,19+,20-,21+,23-,24+,25+/m1/s1

InChI Key

VFUIRAVTUVCQTF-SDHZCXLISA-N

SMILES

CC12CCC(CC1CCC3C2CCC4(C3CCC4=O)C)OC5C(C(C(C(O5)C(=O)O)O)O)O

Synonyms

(3alpha,5alpha)-17-oxoandrostan-3-yl beta-D-glucopyranosiduronic acid, androsterone glucosiduronate, androsterone glucuronide, androsterone glucuronide, (3beta,5alpha)-isomer, androsterone glucuronide, (beta-D)-isomer, androsterone glucuronide, sodium salt, (3alpha,5alpha)-isomer, androsterone glucuronide, sodium salt, (3alpha,5beta)-isomer, etiocholanolone glucuronide

Canonical SMILES

CC12CCC(CC1CCC3C2CCC4(C3CCC4=O)C)OC5C(C(C(C(O5)C(=O)O)O)O)O

Isomeric SMILES

C[C@]12CC[C@H](C[C@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O

Endocrinology and Steroid Metabolism

    Scientific Field: Endocrinology

    Summary: Etiocholanolone glucuronide (ETIO-G) is a major inactive metabolite of testosterone. It is formed in the liver from etiocholanolone by UDP-glucuronyltransferases. ETIO-G has significantly higher water solubility than etiocholanolone, allowing it to be excreted in urine via the kidneys.

    Methods/Experimental Procedures: Researchers typically analyze ETIO-G levels in biological samples (e.g., urine or blood) using liquid chromatography-mass spectrometry (LC-MS) or other analytical techniques.

    Results/Outcomes: Monitoring ETIO-G levels provides insights into steroid hormone metabolism, especially testosterone.

Neurosteroid Research

Pharmacology and Drug Metabolism

Metabolomics and Systems Biology

Clinical Biomarker Research

Hormone-Drug Interactions

Etiocholanolone glucuronide is a naturally occurring metabolite of testosterone, primarily formed in the liver through the enzymatic action of UDP-glucuronyltransferases on etiocholanolone. This compound is characterized by its increased water solubility compared to its precursor, allowing for efficient excretion via urine. As one of the major inactive metabolites of testosterone, etiocholanolone glucuronide plays a significant role in the metabolic pathways associated with steroid hormones .

The formation of etiocholanolone glucuronide can be summarized by the following reaction:

Etiocholanolone+Uridine diphosphate glucuronic acidEtiocholanolone glucuronide+Uridine 5 monophosphate\text{Etiocholanolone}+\text{Uridine diphosphate glucuronic acid}\rightarrow \text{Etiocholanolone glucuronide}+\text{Uridine 5 monophosphate}

This reaction highlights the conjugation process that enhances the solubility and facilitates the excretion of steroid metabolites .

The synthesis of etiocholanolone glucuronide occurs naturally in the body through enzymatic processes. The primary method involves:

  • Substrate Preparation: Starting with etiocholanolone.
  • Enzymatic Reaction: Utilizing UDP-glucuronyltransferases to catalyze the conjugation with uridine diphosphate glucuronic acid.
  • Isolation: The resulting etiocholanolone glucuronide can be isolated from biological samples such as urine for further analysis.

This natural synthesis pathway ensures that etiocholanolone glucuronide is produced efficiently as part of normal steroid metabolism .

Etiocholanolone glucuronide has several applications in research and clinical settings:

  • Biomarker Studies: It serves as a biomarker for assessing testosterone metabolism and endocrine function.
  • Pharmacokinetics: Understanding its formation and excretion can aid in pharmacokinetic studies of steroid-based therapies.
  • Environmental Monitoring: Its detection in aquatic environments can provide insights into endocrine disruption caused by steroid hormones.

Etiocholanolone glucuronide shares structural and functional similarities with several other steroid metabolites. Below is a comparison highlighting its uniqueness:

CompoundStructureUnique Features
EtiocholanoloneC19H30O2Precursor to etiocholanolone glucuronide; biologically active.
Androsterone glucuronideC21H30O4Another major inactive metabolite of testosterone; different metabolic pathway.
TestosteroneC19H28O2Primary male sex hormone; directly influences various physiological processes.
DihydrotestosteroneC19H30O2More potent androgen than testosterone; involved in androgenic activity.

Etiocholanolone glucuronide is unique due to its specific role as a metabolite that enhances solubility for excretion without exhibiting direct biological activity .

Physical Description

Solid

XLogP3

2.3

Wikipedia

3alpha-hydroxy-5beta-androstan-17-one 3-glucosiduronic acid
Etiocholanolone 3-glucuronide

Use Classification

Lipids -> Sterol Lipids [ST] -> Steroid conjugates [ST05] -> Glucuronides [ST0501]

Dates

Modify: 2024-04-14

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